molecular formula C16H14O4 B045967 4-Acetoxy-2'-methoxybenzophenone CAS No. 124208-72-6

4-Acetoxy-2'-methoxybenzophenone

Cat. No.: B045967
CAS No.: 124208-72-6
M. Wt: 270.28 g/mol
InChI Key: VRMBGNOFTGSAIF-UHFFFAOYSA-N
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Description

4-Acetoxy-2’-methoxybenzophenone is an organic compound with the molecular formula C16H14O4. It is a derivative of benzophenone, characterized by the presence of an acetoxy group at the 4-position and a methoxy group at the 2’-position on the benzophenone core.

Mechanism of Action

Target of Action

It’s structurally similar to 4-acetoxy-dmt , a semi-synthetic psychoactive drug that is believed to be a prodrug of psilocin

Mode of Action

Based on its structural similarity to 4-acetoxy-dmt , it might interact with its targets in a similar manner. 4-acetoxy-DMT is believed to be a prodrug of psilocin , which means it is metabolized into psilocin in the body. Psilocin then interacts with serotonin receptors in the brain . It’s important to note that this is speculative and the actual mode of action of 4-Acetoxy-2’-methoxybenzophenone may be different.

Biochemical Pathways

If it acts similarly to 4-acetoxy-dmt , it might affect the serotonergic system by interacting with serotonin receptors. This could potentially lead to changes in mood, perception, and cognition

Result of Action

If it acts similarly to 4-acetoxy-DMT , it might induce changes in mood, perception, and cognition by interacting with serotonin receptors . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetoxy-2’-methoxybenzophenone typically involves the Friedel-Crafts acylation reaction. One common method is the reaction of 2-methoxybenzoyl chloride with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

In an industrial setting, the production of 4-Acetoxy-2’-methoxybenzophenone can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and safety of the process .

Chemical Reactions Analysis

Types of Reactions

4-Acetoxy-2’-methoxybenzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Acetoxy-2’-methoxybenzophenone has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Acetoxy-2’-methoxybenzophenone is unique due to the presence of both acetoxy and methoxy groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This dual substitution pattern allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for various applications .

Properties

IUPAC Name

[4-(2-methoxybenzoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O4/c1-11(17)20-13-9-7-12(8-10-13)16(18)14-5-3-4-6-15(14)19-2/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRMBGNOFTGSAIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(=O)C2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10641685
Record name 4-(2-Methoxybenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124208-72-6
Record name 4-(2-Methoxybenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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